Calcium acetate, United States PharmacopeiaReference Standard

Description

L’acétate de calcium, connu sous sa formule chimique C₄H₆CaO₄, est un sel de calcium de l’acide acétique. Il se présente sous la forme d’un solide blanc hygroscopique et est couramment utilisé dans diverses industries, notamment la pharmaceutique, l’agroalimentaire et la construction. Il est connu pour sa capacité à lier le phosphate, ce qui le rend utile dans les applications médicales, en particulier pour les patients atteints de maladie rénale afin de contrôler les niveaux de phosphate .

Propriétés

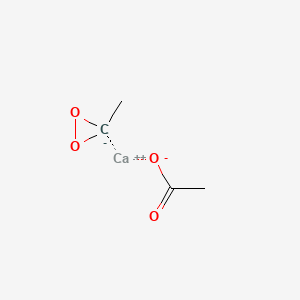

Formule moléculaire |

C4H6CaO4 |

|---|---|

Poids moléculaire |

158.17 g/mol |

InChI |

InChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1 |

Clé InChI |

NQACKKXJNJXLHO-UHFFFAOYSA-M |

SMILES canonique |

C[C-]1OO1.CC(=O)[O-].[Ca+2] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétate de calcium peut être synthétisé par réaction de l’acide acétique avec du carbonate de calcium ou de l’hydroxyde de calcium. Les réactions sont les suivantes :

Réaction avec le carbonate de calcium : [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

Réaction avec l’hydroxyde de calcium : [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

Méthodes de production industrielle : La production industrielle d’acétate de calcium implique généralement la réaction de l’acide acétique avec du carbonate de calcium ou de l’hydroxyde de calcium dans des conditions contrôlées. Le processus peut inclure des étapes telles que la filtration, le séchage et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de calcium subit diverses réactions chimiques, notamment :

Décomposition : Lorsqu’il est chauffé, l’acétate de calcium se décompose pour former du carbonate de calcium et de l’acide acétique. [ Ca(CH₃COO)₂ \rightarrow CaCO₃ + CH₃COOH ]

Réaction avec l’acide sulfurique : Produit du sulfate de calcium et de l’acide acétique. [ Ca(CH₃COO)₂ + H₂SO₄ \rightarrow CaSO₄ + 2CH₃COOH ]

Réactifs et conditions courants :

Acide sulfurique : Utilisé dans la réaction pour produire du sulfate de calcium.

Chaleur : Appliquée pour induire la décomposition.

Principaux produits formés :

Carbonate de calcium : Formé pendant la décomposition.

Sulfate de calcium : Formé pendant la réaction avec l’acide sulfurique.

4. Applications de la recherche scientifique

L’acétate de calcium a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme tampon en chimie analytique.

Biologie : Employé dans des études relatives au métabolisme du calcium et comme complément de calcium dans les milieux de culture cellulaire.

Médecine : Utilisé comme liant phosphaté chez les patients atteints de maladie rénale pour contrôler l’hyperphosphatémie.

Industrie : Utilisé dans la production de résines, comme additif alimentaire et dans l’impression et la teinture des textiles

Applications De Recherche Scientifique

Calcium acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.

Biology: Employed in studies related to calcium metabolism and as a calcium supplement in cell culture media.

Medicine: Used as a phosphate binder in patients with kidney disease to control hyperphosphatemia.

Industry: Utilized in the production of resins, as a food additive, and in the printing and dyeing of textiles

Mécanisme D'action

L’acétate de calcium agit principalement comme un liant phosphaté. Il fonctionne en se liant au phosphate contenu dans les aliments consommés, formant un phosphate de calcium insoluble qui est ensuite excrété de l’organisme sans être absorbé. Ce mécanisme contribue à réduire les niveaux de phosphate chez les patients atteints de maladie rénale .

Composés similaires :

Carbonate de calcium : Un autre sel de calcium utilisé comme liant phosphaté, mais qui contient plus de calcium élémentaire.

Citrate de calcium : Contient moins de calcium élémentaire que le carbonate de calcium, mais est plus soluble et mieux absorbé.

Lactate de calcium : Contient moins de calcium élémentaire et est utilisé comme complément de calcium.

Unicité de l’acétate de calcium : L’acétate de calcium se distingue par sa haute solubilité à pH neutre, ce qui le rend facilement disponible pour se lier au phosphate dans l’intestin grêle proximal. Cette propriété le rend particulièrement efficace comme liant phosphaté dans les applications médicales .

Comparaison Avec Des Composés Similaires

Calcium Carbonate: Another calcium salt used as a phosphate binder but contains more elemental calcium.

Calcium Citrate: Contains less elemental calcium compared to calcium carbonate but is more soluble and better absorbed.

Calcium Lactate: Contains less elemental calcium and is used as a calcium supplement.

Uniqueness of Calcium Acetate: Calcium acetate is unique due to its high solubility at neutral pH, making it readily available for binding to phosphate in the proximal small intestine. This property makes it particularly effective as a phosphate binder in medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.